molecular formula C5H8N2O5 B12089265 (S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate

(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate

Cat. No.: B12089265
M. Wt: 176.13 g/mol
InChI Key: QVKQQLYSTODTJN-WCCKRBBISA-N
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Description

(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form isoxazole rings . The reaction can be catalyzed by copper(I) iodide (CuI) or silver carbonate (Ag2CO3) to improve yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar cycloaddition reactions but on a larger scale. The choice of solvents, catalysts, and reaction conditions would be optimized for cost-effectiveness and scalability. Common solvents used in these reactions include dichloromethane, acetonitrile, toluene, and dimethylformamide (DMF) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate is unique due to its specific structural features and the presence of both amino and isoxazole functional groups.

Properties

Molecular Formula

C5H8N2O5

Molecular Weight

176.13 g/mol

IUPAC Name

(2S)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid;hydrate

InChI

InChI=1S/C5H6N2O4.H2O/c6-4(5(9)10)2-1-3(8)7-11-2;/h1,4H,6H2,(H,7,8)(H,9,10);1H2/t4-;/m0./s1

InChI Key

QVKQQLYSTODTJN-WCCKRBBISA-N

Isomeric SMILES

C1=C(ONC1=O)[C@@H](C(=O)O)N.O

Canonical SMILES

C1=C(ONC1=O)C(C(=O)O)N.O

Origin of Product

United States

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